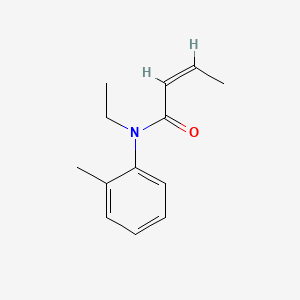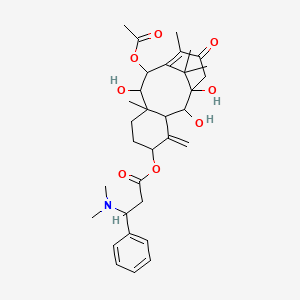
1-Methylcyclododecene
Overview
Description
1-Methylcyclododecene is an organic compound with the molecular formula C₁₃H₂₄ It is a derivative of cyclododecene, where a methyl group is attached to the first carbon of the cyclododecene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclododecene can be synthesized through several methods, including:
Alkylation of Cyclododecene: This involves the reaction of cyclododecene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Dehydration of 1-Methylcyclododecanol: This method involves the dehydration of 1-methylcyclododecanol using a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclododecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylcyclododecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The compound can be hydrogenated to form 1-methylcyclododecane in the presence of a hydrogenation catalyst such as palladium on carbon.
Halogenation: It reacts with halogens like bromine to form 1-bromo-1-methylcyclododecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Hydrogenation: Hydrogen gas with palladium on carbon catalyst under high pressure.
Halogenation: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 1-Methylcyclododecanone.
Hydrogenation: 1-Methylcyclododecane.
Halogenation: 1-Bromo-1-methylcyclododecane.
Scientific Research Applications
1-Methylcyclododecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylcyclododecene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding ketones. The molecular pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Cyclododecene: The parent compound without the methyl group.
1-Methylcyclododecanone: The oxidized form of 1-methylcyclododecene.
1-Methylcyclododecane: The hydrogenated form of this compound.
Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This makes it distinct from cyclododecene and its other derivatives.
Properties
IUPAC Name |
1-methylcyclododecene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h11H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYIHWJAVXCTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334223 | |
| Record name | Cyclododecene, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23070-53-3 | |
| Record name | Cyclododecene, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)



![[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate](/img/structure/B3060920.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)


![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)

